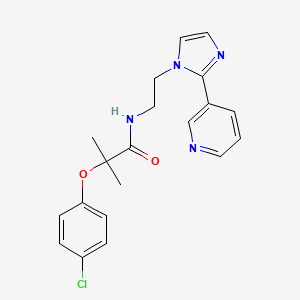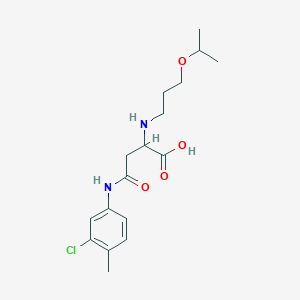
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide” is a complex organic molecule. It contains several functional groups and structural features, including a chlorophenoxy group, a pyridinyl group, an imidazolyl group, and a propanamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research on compounds similar to "2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide" often involves the synthesis and structural analysis of complex heterocyclic compounds. For instance, the study of ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate explored the crystal structure and intramolecular interactions of similar compounds, highlighting the importance of structural analysis in understanding the properties of these chemicals (Yanggen Hu, Zheng-Rong Zhu, Yu-Lu Chen, 2007).
Chemical Reactions and Mechanisms
- Another aspect of scientific research involves understanding the reactions and mechanisms underlying the synthesis of such compounds. Studies on the synthesis of imidazo[1,2-a]pyridines and related derivatives provide insights into the chemical reactions that can be utilized to create complex molecules with potential applications in various fields, including medicinal chemistry (Frédéric Vuillermet, Joanick Bourret, G. Pelletier, 2020).
Application in Material Science
- Some research explores the application of imidazo[1,2-a]pyridine derivatives in material science, such as their role in photochromic systems. Studies on thermally irreversible photochromic systems involving diarylethene derivatives with imidazo[1,2-a]pyridine rings demonstrate the potential of these compounds in developing materials that respond to light, which could have implications for various technologies (Yasuhide Nakayama, Katsuro Hayashi, Masahiro Irie, 1991).
Potential Biological Applications
- Although the request specifically excluded drug use and side effects, it's worth noting that structurally related compounds are often investigated for their biological activity. Research in this area focuses on the synthesis and biological screening of compounds for various therapeutic applications, underscoring the broader relevance of these chemical entities in scientific research (V. V. Bhuva, V. N. Bhadani, H. D. Purohit, D. M. Purohit, 2015).
Zukünftige Richtungen
Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities. It could also be interesting to explore its potential applications in medicinal chemistry, given the presence of several functional groups common in pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-20(2,27-17-7-5-16(21)6-8-17)19(26)24-11-13-25-12-10-23-18(25)15-4-3-9-22-14-15/h3-10,12,14H,11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFZCMHPPYSYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CN=C1C2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2914189.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2914190.png)
![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2914191.png)




![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2914201.png)
![2-Aminobenzo[d]oxazole-4-carboxylic acid](/img/structure/B2914203.png)